(4-Oxo-3-propyl-3,4-dihydro-phthalazin-1-yl)-acetic acid
Overview
Description
(4-Oxo-3-propyl-3,4-dihydro-phthalazin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity : The compound and its derivatives have been explored for antimicrobial properties. Salvi et al. (2010) reported the synthesis of derivatives that showed antimicrobial activities. Similarly, Sridhara et al. (2010) synthesized phthalazin-1(2H)-one derivatives with noted antimicrobial activity against various bacterial and fungal strains (Salvi, Pemawat, Bapna, & Talesara, 2010) (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010).
Cytotoxic and Anti-bacterial Activities : El Rayes et al. (2022) synthesized derivatives that showed promising cytotoxicity against certain cancer cells and potent anti-bacterial activity (El Rayes, El Enany, Ali, Ibrahim, & Nafie, 2022).
Anti-mycobacterial Activities : Sriram et al. (2009) synthesized hydrazones of the compound and evaluated their activities against mycobacterial species, finding significant activity in some derivatives (Sriram, Yogeeswari, Senthilkumar, Dewakar, Rohit, Debjani, Bhat, Veugopal, Pavan, & Thimmappa, 2009).
Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of various heterocyclic compounds using this acid as a starting material or intermediate, indicating its utility in organic synthesis (Upadhyay, Joshi, Upadhyay, Baxi, & Parikh, 2001).
Synthesis of Novel Derivatives : Researchers have also focused on the synthesis of novel derivatives of this compound, exploring their potential biological activities. This includes the study of their applications in antimicrobial, antifungal, and antituberculosis treatments (Behalo, 2016).
Properties
IUPAC Name |
2-(4-oxo-3-propylphthalazin-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-7-15-13(18)10-6-4-3-5-9(10)11(14-15)8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOMJIFAQZRGOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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